1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride

Descripción general

Descripción

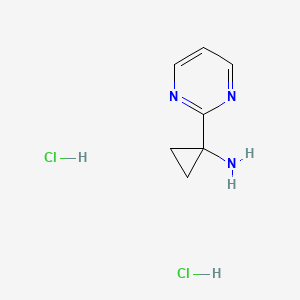

1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H11Cl2N3 and a molecular weight of 208.09 . This compound is characterized by the presence of a pyrimidine ring attached to a cyclopropane ring, which is further bonded to an amine group. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the compound.

Métodos De Preparación

The synthesis of 1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride involves several steps. One common synthetic route includes the cyclization of a suitable pyrimidine derivative with a cyclopropane precursor under specific reaction conditions. The reaction typically requires the use of catalysts and controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic aromatic substitution (NAS) at electron-deficient positions. Key examples include:

These substitutions enable modular derivatization for pharmacological optimization. For example, introducing morpholine or azetidine groups improves solubility and target affinity .

Oxidation Reactions

The cyclopropane ring and pyrimidine nitrogen centers participate in oxidation pathways:

| Oxidizing Agent | Conditions | Products | Applications |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C → RT | Sulfone derivatives | Enhances electrophilicity for downstream coupling reactions. |

| KMnO₄ (aq) | H₂O, 60°C, 4 hr | Cyclopropanone intermediates | Forms ketones for condensation reactions in drug synthesis. |

Controlled oxidation of the methylthio group to sulfone improves hydrogen-bonding capacity in enzyme inhibitors.

Reduction Reactions

The amine group and pyrimidine ring undergo selective reduction:

| Reducing Agent | Conditions | Products | Efficiency |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 6 hr | Saturated cyclopropane-amine analogs | Achieves 85–92% conversion but requires strict anhydrous conditions. |

| H₂/Pd-C | MeOH, 50 psi, 12 hr | Partially reduced pyrimidines | Selective reduction of C=N bonds without ring opening. |

Cross-Coupling Reactions

Palladium-catalyzed coupling modifies the pyrimidine ring:

| Coupling Type | Catalyst System | Products | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl-pyrimidine hybrids | 68–78% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminopyrimidine derivatives | 55–65% |

These reactions enable late-stage functionalization for structure-activity relationship (SAR) studies .

Reductive Amination

The primary amine participates in reductive amination to form secondary amines:

| Aldehyde | Conditions | Products | Selectivity |

|---|---|---|---|

| 3-Fluorobenzaldehyde | NaBH₃CN, MeOH, RT | N-Benzylcyclopropane-amines | Steric effects from the cyclopropane ring favor trans-isomers . |

Acid/Base-Mediated Rearrangements

The cyclopropane ring remains stable under mild conditions but opens under strong acids:

| Conditions | Products | Mechanism |

|---|---|---|

| HCl (conc.), Δ | Pyrimidinyl-propanamine derivatives | Acid-catalyzed ring opening via carbocation intermediates. |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride is being investigated for its potential as a lead compound in drug discovery. Its biological activities include:

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit bacterial growth by interfering with protein synthesis or disrupting cell wall integrity.

- Antiviral Activity : Research indicates potential inhibition of viral replication, targeting specific viral enzymes or receptors.

- Anticancer Effects : The compound has shown promise in inducing apoptosis in cancer cells and inhibiting tumor growth by modulating key signaling pathways, such as the PI3K-Akt-mTOR pathway .

The biological mechanisms of action for this compound involve:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival and cancer cell proliferation.

- Receptor Modulation : It can bind to cell surface receptors, altering signal transduction pathways that regulate cell growth and apoptosis .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

Mecanismo De Acción

The mechanism of action of 1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride can be compared with other similar compounds, such as:

2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride: This compound has a similar pyrimidine ring but differs in the structure of the attached amine group.

Imidazo[1,2-a]pyrimidine derivatives: These compounds share the pyrimidine ring but have different fused ring structures, leading to distinct chemical and biological properties.

Imidazo[1,2-a]pyridines: These compounds also contain a fused ring system but differ in the specific ring structures and functional groups attached.

The uniqueness of this compound lies in its specific combination of the pyrimidine and cyclopropane rings, which imparts unique chemical reactivity and biological activity.

Actividad Biológica

1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound is characterized by a pyrimidine ring fused with a cyclopropane structure, which contributes to its unique biological activity. The dihydrochloride form enhances its solubility and bioavailability, making it a suitable candidate for pharmacological studies.

Antitumor Activity

This compound has shown promising antitumor activity in various studies. For instance, a related compound demonstrated significant inhibition of tumor growth in xenograft models. The mechanism involved the inhibition of key kinases associated with cell proliferation and survival pathways, leading to increased apoptosis in cancer cells .

Anti-inflammatory Effects

Research indicates that derivatives of this compound exhibit anti-inflammatory properties. In particular, compounds with similar scaffolds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of disease . The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine ring can enhance anti-inflammatory potency .

Neuroprotective Properties

Some studies have indicated that the compound may possess neuroprotective effects. It has been suggested that by modulating neurotransmitter systems, particularly through inhibition of specific receptors, the compound could provide therapeutic benefits in neurodegenerative diseases .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Kinase Inhibition : The compound acts as a multi-target inhibitor against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies have reported IC50 values in the nanomolar range, indicating high potency against these targets .

- Cytokine Modulation : It influences the expression of pro-inflammatory cytokines, thereby mitigating inflammatory responses .

- Receptor Interaction : The compound may also interact with neurotransmitter receptors, contributing to its neuroprotective effects .

Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of related compounds, it was found that administration of this compound resulted in significant tumor growth inhibition in xenograft models. Tumor growth was reduced by approximately 79% at optimal doses compared to controls .

Study 2: Anti-inflammatory Screening

A library of compounds similar to 1-(Pyrimidin-2-yl)cyclopropan-1-amine was screened for anti-inflammatory activity. Results indicated that several derivatives exhibited IC50 values below 50 µM against LPS-induced inflammation models, highlighting the potential therapeutic application in inflammatory diseases .

Data Summary

Propiedades

IUPAC Name |

1-pyrimidin-2-ylcyclopropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.2ClH/c8-7(2-3-7)6-9-4-1-5-10-6;;/h1,4-5H,2-3,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHPEBFLEMKIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=CC=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.